molecular formula C23H28FN5O2 B15287474 (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine

(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine

Cat. No.: B15287474
M. Wt: 425.5 g/mol
InChI Key: XDFWMDBUYFSLPE-WNAAXNPUSA-N
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Description

The compound (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a benzoxazole ring, a piperidine moiety, and a pyrido[1,2-a]pyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring. Common reagents include fluorinated aromatic compounds and suitable cyclizing agents.

    Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and alkyl halides.

    Pyrido[1,2-a]pyrimidine Core Formation: This core structure is synthesized through multi-step reactions involving condensation and cyclization reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H28FN5O2

Molecular Weight

425.5 g/mol

IUPAC Name

(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine

InChI

InChI=1S/C23H28FN5O2/c1-15-18(23(26-30)29-10-3-2-4-21(29)25-15)9-13-28-11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-27-22/h5-6,14,16,30H,2-4,7-13H2,1H3/b26-23+

InChI Key

XDFWMDBUYFSLPE-WNAAXNPUSA-N

Isomeric SMILES

CC1=C(/C(=N\O)/N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Canonical SMILES

CC1=C(C(=NO)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

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